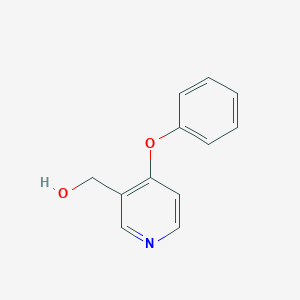

(4-Phenoxypyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(4-phenoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C12H11NO2/c14-9-10-8-13-7-6-12(10)15-11-4-2-1-3-5-11/h1-8,14H,9H2 |

InChI Key |

WGDVPDSEIOGGEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=NC=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxypyridin 3 Yl Methanol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (4-Phenoxypyridin-3-yl)methanol reveals two primary bond disconnections that inform the most viable synthetic approaches. The first is the carbon-oxygen bond of the phenoxy ether, suggesting a nucleophilic aromatic substitution or a cross-coupling reaction. The second is the carbon-carbon bond between the pyridine (B92270) ring and the hydroxymethyl group, pointing towards the functionalization of a pre-formed pyridine ring.

This analysis identifies two key classes of precursors:

A 4-substituted pyridine with a functional group at the 3-position: This precursor would already contain the hydroxymethyl moiety or a group that can be readily converted to it, such as an ester or an aldehyde. A prime example of such a precursor is 4-chloro-3-(hydroxymethyl)pyridine hydrochloride thermofisher.com, which is commercially available. Other potential precursors in this class include 4-halopyridine-3-carboxylic acids or their corresponding aldehydes.

A 3-substituted pyridine and a phenol (B47542): This approach involves the formation of the ether linkage as a key step. The pyridine component would possess a suitable leaving group at the 4-position, while the 3-position would carry the hydroxymethyl group or its precursor.

Direct Synthetic Routes to the Core Scaffold

Direct synthetic routes to this compound primarily revolve around the strategic formation of the 4-phenoxypyridine (B1584201) system and the introduction of the hydroxymethyl group.

Construction of the 4-Phenoxypyridine System

The formation of the diaryl ether linkage in the 4-phenoxypyridine scaffold is a critical step. The Ullmann condensation, a copper-catalyzed reaction, stands out as a classical and effective method for this transformation. organic-chemistry.org This reaction typically involves the coupling of a 4-halopyridine with a phenol in the presence of a copper catalyst and a base. google.com

Modern variations of the Ullmann reaction often employ ligands to improve catalyst performance and allow for milder reaction conditions. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the desired 4-phenoxypyridine derivative.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Copper | None | Potassium Carbonate | DMF | High | organic-chemistry.org |

| Copper(I) salts | Picolinic acid | Potassium Phosphate (B84403) | DMSO | Mild | nih.gov |

An alternative approach involves the use of aryne chemistry, where an aryne intermediate is generated in situ and trapped by a pyridin-2(1H)-one derivative to form the phenoxypyridine structure. clockss.org

Introduction and Functionalization of the Hydroxymethyl Moiety

The hydroxymethyl group can be introduced onto the pyridine ring either before or after the formation of the phenoxy ether.

Starting from a Pre-functionalized Pyridine:

A highly efficient route utilizes a commercially available precursor such as 4-chloro-3-(hydroxymethyl)pyridine hydrochloride . thermofisher.com This compound can directly undergo an Ullmann-type coupling reaction with phenol to yield this compound.

Functionalization of a Pre-formed 4-Phenoxypyridine:

Alternatively, one can start with a simpler 4-phenoxypyridine and introduce the hydroxymethyl group. This can be achieved through a few methods:

Reduction of a Carboxylic Acid or Ester: If the starting material is 4-phenoxypyridine-3-carboxylic acid or its ester, it can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction of an Aldehyde: 4-Phenoxypyridine-3-carbaldehyde can be reduced to this compound using a milder reducing agent such as sodium borohydride (B1222165) (NaBH₄). The aldehyde itself can be prepared by oxidation of a corresponding methyl group or by other formylation methods.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound benefits significantly from such approaches.

Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction

While the focus has been on functionalizing a pre-existing pyridine ring, metal-catalyzed reactions can also be employed to construct the substituted pyridine ring itself. For instance, multi-component coupling reactions can bring together simpler fragments to build the desired scaffold in a convergent manner. researchgate.net However, for a relatively simple target like this compound, the functionalization of a pre-made pyridine ring is generally more straightforward.

Organocatalysis and Biocatalysis in Functional Group Transformations

Organocatalysis and biocatalysis offer green and selective alternatives to traditional metal-based reagents for certain transformations. For example, the reduction of a potential 4-phenoxypyridine-3-carbaldehyde precursor to the final alcohol could potentially be achieved using organocatalysts or enzymes, offering high enantioselectivity if a chiral product were desired. While specific examples for this exact transformation are not prevalent in the literature, the principles of these catalytic systems are well-established for similar reductions.

Green Chemistry Principles and Sustainable Synthesis Strategies

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. nih.gov Key areas of focus include the use of safer solvents, maximization of atom economy, and minimization of waste streams. nih.gov

Traditional organic syntheses often rely on volatile and hazardous solvents. Modern approaches seek to replace these with greener alternatives or eliminate them entirely.

Solvent-Free Synthesis : Performing reactions under solvent-free, or neat, conditions is a primary goal of green chemistry. mdpi.comsciforum.net For the synthesis of pyridine derivatives, solventless methods, sometimes assisted by microwave irradiation or mechanical grinding, have proven effective. researchgate.netresearchgate.net These techniques can lead to shorter reaction times, simpler work-up procedures, and significantly reduced solvent waste. mdpi.comresearchgate.net For instance, multicomponent reactions (MCRs) to create substituted pyridines have been successfully conducted without a solvent, offering high yields in short timeframes. mdpi.comsciforum.net

Alternative Reaction Media : When a solvent is necessary, the focus shifts to environmentally friendly options.

Water : As an abundant, non-toxic, and non-flammable solvent, water is a highly attractive medium for organic reactions. nih.govnih.gov The synthesis of certain pyridine derivatives has been achieved in aqueous media, sometimes in a sealed vessel, to produce high yields and purities with simplified product isolation. researchgate.netnih.gov Photocatalytic oxidation of pyridinemethanol isomers has been successfully carried out in water, highlighting its potential for green chemical production. researchgate.net

Deep Eutectic Solvents (DES) : These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DES are often biodegradable, have low volatility, and can be tailored for specific reactions. researchgate.net They have been employed in the green synthesis of heterocyclic compounds, demonstrating their utility as a sustainable alternative to conventional solvents. researchgate.net

Ultrasound-Assisted Synthesis : The use of ultrasound technology represents another green technique that can enhance reaction rates and yields, often in alternative media or solvent-free conditions. acs.org This method has been applied to the synthesis of various pyridine derivatives through multicomponent reactions. acs.org

The table below summarizes the comparison of different reaction media for the synthesis of pyridine-containing structures.

| Reaction Medium | Advantages | Disadvantages | Relevant Synthetic Step |

| Solvent-Free | Reduced waste, simpler work-up, often faster reaction times. mdpi.comresearchgate.net | Potential for high viscosity, heat transfer issues, limited substrate solubility. | Ullmann condensation, Multicomponent reactions. sciforum.netresearchgate.net |

| Water | Non-toxic, inexpensive, non-flammable, readily available. nih.gov | Poor solubility for many non-polar organic reactants. nih.gov | Photocatalytic oxidation, Hantzsch pyridine synthesis. researchgate.netresearchgate.net |

| Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, low volatility, tunable properties. researchgate.net | Can be viscous, product separation can be challenging. | Synthesis of quinazolinones and related heterocycles. researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. primescholars.com The ideal reaction has 100% atom economy, where all atoms from the starting materials are incorporated into the desired product. rsc.org

The synthesis of the this compound backbone typically involves two key transformations: the formation of the C-O aryl ether bond and the generation of the hydroxymethyl group.

Aryl Ether Bond Formation : The Ullmann condensation is a classic method for forming aryl ethers, but traditionally requires harsh conditions and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern, greener approaches focus on catalytic systems.

Catalytic Ullmann-type Reactions : The use of soluble copper catalysts, often with specific ligands, allows the reaction to proceed under milder conditions with lower catalyst loading, improving sustainability. wikipedia.orgmdpi.com Aryne chemistry offers another mild and efficient route to phenoxypyridine derivatives, proceeding at room temperature with high atom economy. rsc.orgrsc.org

Waste Profile : Stoichiometric copper reactions generate significant metallic waste. Catalytic versions drastically reduce this waste. The byproducts are typically salts (e.g., KCl, CsF), which are easier to manage than heavy metal waste. wikipedia.orgrsc.org

Hydroxymethyl Group Formation : This group is commonly formed by the reduction of a carboxylic acid, ester, or aldehyde at the C-3 position.

Catalytic Hydrogenation : This is a highly atom-economical method, using H₂ as the reductant and producing only water as a byproduct. It is preferable to methods using stoichiometric metal hydrides.

Stoichiometric Reductants : Reagents like lithium aluminum hydride (LiAlH₄) are effective but have poor atom economy, generating significant amounts of aluminum salt waste that requires quenching and disposal. chemicalbook.com

Borohydride Reductions : Reagents like sodium borohydride offer a better safety profile than LiAlH₄ and are often used, but still contribute to inorganic salt waste. Hydroboration reactions followed by an oxidative workup can be an alternative, with recent advances focusing on catalytic and regioselective methods. acs.orgnih.gov

Strategies for waste minimization include designing convergent synthetic routes (fewer steps), using catalytic instead of stoichiometric reagents, and recycling solvents and catalysts where feasible. nih.gov One-pot or cascade reactions, where multiple transformations occur in the same vessel, are particularly effective at reducing waste from intermediate purifications. nih.govnih.gov

Process Optimization and Scalability Studies for Laboratory Synthesis

Optimizing a synthetic route for laboratory-scale production involves systematically varying reaction parameters to maximize yield and purity while ensuring operational simplicity and safety.

A plausible optimized laboratory synthesis for this compound could start from a commercially available substituted pyridine. For example, starting with a 4-chloropyridine-3-carboxylate ester, the synthesis would involve a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type coupling with phenol, followed by the reduction of the ester group.

Step 1: Aryl Ether Formation (Ullmann-type Coupling) The reaction between a 4-halopyridine derivative and phenol is a critical step. Optimization would focus on:

Catalyst System : Screening various copper sources (e.g., CuI, Cu₂O, copper nanoparticles) and ligands (e.g., phenanthroline, diamines) to find the most active and cost-effective combination. wikipedia.orgnih.govmdpi.com

Base : The choice of base (e.g., K₂CO₃, Cs₂CO₃, pyridine) is crucial and can significantly impact reaction rate and yield. nih.gov

Solvent and Temperature : While traditional Ullmann reactions require high-boiling polar solvents like DMF or NMP and high temperatures, modern catalytic systems can operate under milder conditions. wikipedia.org Optimization would aim to lower the temperature and use a more environmentally benign solvent.

Step 2: Ester Reduction The reduction of the ester at the 3-position to the primary alcohol is the final step. Optimization would involve:

Reducing Agent : Comparing the effectiveness, cost, and waste profile of different reducing agents (e.g., NaBH₄, LiBH₄, LiAlH₄, or catalytic hydrogenation).

Reaction Conditions : Fine-tuning the temperature (e.g., 0 °C to room temperature for hydride reductions), reaction time, and stoichiometry of the reducing agent to prevent over-reduction or side reactions.

The table below presents hypothetical optimization data for the Ullmann-type coupling step.

| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ | DMF | 140 | 24 | 65 |

| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 18 | 82 |

| 3 | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | Toluene | 100 | 12 | 91 |

| 4 | CuI (5) | Xantphos (10) | Pyridine | Dioxane | 90 | 16 | 88 |

Scalability : Transitioning from a milligram-scale discovery synthesis to a multi-gram laboratory preparation introduces several challenges:

Heat Transfer : Exothermic reactions, such as those involving hydride reducing agents, can be difficult to control on a larger scale. This may require slower addition of reagents, use of an ice bath, or a more efficient stirring apparatus.

Mixing : Ensuring homogeneous mixing becomes more critical at a larger scale to avoid localized overheating or concentration gradients, which can lead to side product formation.

Purification : Purification by column chromatography, which is common at the small scale, becomes cumbersome and expensive for larger quantities. Developing procedures for purification by crystallization or distillation is often a key goal for scalable syntheses.

For this compound, a scalable process would favor a robust crystallization for final purification, minimizing the need for chromatography and associated solvent waste. The selection of a catalytic system that is both highly efficient and easily removed from the product stream would also be a critical factor for successful and practical laboratory-scale production.

Chemical Reactivity and Transformational Chemistry of 4 Phenoxypyridin 3 Yl Methanol

Reactions at the Hydroxymethyl Functional Group

The primary alcohol of (4-Phenoxypyridin-3-yl)methanol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural modifications.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The hydroxymethyl group can be selectively oxidized to afford either the corresponding aldehyde, 4-phenoxynicotinaldehyde, or the carboxylic acid, 4-phenoxynicotinic acid. The choice of oxidant and reaction conditions is crucial for achieving the desired product.

Milder oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are effective for this transformation, minimizing over-oxidation to the carboxylic acid.

For the preparation of the carboxylic acid derivative, stronger oxidizing conditions are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or ruthenium tetroxide (RuO₄). Furthermore, research has demonstrated the feasibility of photoelectrocatalytic oxidation. For instance, analogous compounds like 3-pyridinemethanol (B1662793) have been successfully oxidized to both the aldehyde (3-pyridinemethanal) and the carboxylic acid (nicotinic acid, or Vitamin B3) using TiO₂ nanotube photoanodes, highlighting a modern and potentially greener alternative to traditional methods. researchgate.net

Below is a table summarizing typical oxidation reactions applicable to this compound based on established chemical principles.

| Starting Material | Product | Reagents and Conditions | Product Type |

| This compound | 4-Phenoxynicotinaldehyde | MnO₂, CH₂Cl₂ or PCC, CH₂Cl₂ or DMP, CH₂Cl₂ | Aldehyde |

| This compound | 4-Phenoxynicotinic acid | KMnO₄, H₂O, heat or Jones Reagent, acetone | Carboxylic Acid |

Esterification, Etherification, and Protecting Group Chemistry

The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of a catalyst or base. Similarly, etherification can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the hydroxymethyl group. wikipedia.org This is achieved by converting it into a stable protecting group that is inert to subsequent reaction conditions but can be removed selectively when needed. wikipedia.orguchicago.eduorganic-chemistry.org Common protecting groups for primary alcohols include:

Silyl (B83357) Ethers : Such as trimethylsilyl (B98337) (TMS) or tert-butyldiphenylsilyl (TBDPS), which are installed using the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. They are typically removed by fluoride (B91410) ion sources (e.g., TBAF) or acidic hydrolysis. organic-synthesis.com

Ethers : Benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers are common choices, formed using the corresponding benzyl halide under basic conditions. These are often removed by hydrogenolysis.

Esters : Acetate (B1210297) or pivaloate esters can also serve as protecting groups, introduced via the corresponding acyl chloride or anhydride (B1165640). They are removed by basic hydrolysis. wikipedia.org

| Reaction Type | Reagent 1 | Reagent 2 | Product Class |

| Esterification | Acyl Chloride (R-COCl) | Pyridine (B92270) | Ester |

| Etherification | Sodium Hydride (NaH) | Alkyl Halide (R-X) | Ether |

| Silyl Ether Protection | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Silyl Ether |

Nucleophilic Substitution Reactions at the Methylene (B1212753) Carbon

To perform nucleophilic substitution at the methylene carbon, the hydroxyl group must first be converted into a better leaving group. pressbooks.pub This is a common strategy to introduce a wide range of functionalities. The alcohol can be transformed into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (TsCl or MsCl) in the presence of a base like pyridine. pressbooks.pub

Alternatively, the alcohol can be converted into a halide, for instance, by using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Once the leaving group is installed, it can be displaced by a variety of nucleophiles (e.g., CN⁻, N₃⁻, R₂NH) via an SN2 mechanism to yield a diverse array of 3-substituted pyridine derivatives.

Reactivity of the Pyridine Nucleus

The pyridine ring of this compound exhibits a distinct reactivity profile shaped by the electron-withdrawing nature of the nitrogen atom and the influence of the substituents.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which makes it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. lecturio.com When EAS does occur, it is typically directed to the C-3 and C-5 positions. In the case of this compound, the C-3 position is already substituted. The C-4 phenoxy group is an ortho-, para-directing group in classical aromatic systems; however, in pyridines, the powerful deactivating effect of the ring nitrogen often dominates. Therefore, electrophilic substitution, which would require harsh conditions, is expected to proceed slowly and likely favor the C-5 position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comyoutube.comlibretexts.org The 4-phenoxy group itself could potentially act as a leaving group under certain conditions, or it could activate the C-2 and C-6 positions for nucleophilic attack if another leaving group were present at one of those sites. For SNAr to occur, a good leaving group (like a halide) must be present on the ring, or the pyridine nitrogen must be activated by N-oxidation or quaternization. libretexts.orgnih.gov

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org Ether functionalities, such as the phenoxy group, are known to be effective DMGs. wikipedia.orgorganic-chemistry.org Seminal work on 4-methoxypyridine (B45360) has shown that lithiation with strong bases like mesityllithium (B1247292) or phenyllithium (B1222949) occurs exclusively at the C-3 position. arkat-usa.org

For this compound, the reaction with a strong organolithium base (e.g., n-BuLi) would proceed in a stepwise manner. The first equivalent of base would deprotonate the most acidic proton, which is on the hydroxymethyl group, to form a lithium alkoxide. This alkoxide itself can then act as a DMG. The combined directing influence of the C-4 phenoxy group and the newly formed C-3 lithium alkoxide would then guide a second deprotonation (lithiation) of a ring proton. This second lithiation is anticipated to occur at either the C-2 or C-5 position. The precise regioselectivity would depend on the specific base, solvent, and temperature conditions used. Following this regioselective lithiation, the resulting organolithium intermediate can be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, disulfides), allowing for the synthesis of specifically substituted derivatives. arkat-usa.orgharvard.edunih.gov

| Reagent System | Proposed Intermediate | Subsequent Reaction | Product Type |

| 1. n-BuLi (1 eq) | 3-(Lithium alkoxymethyl)-4-phenoxypyridine | - | Alkoxide |

| 2. n-BuLi (2 eq) | 2-Lithio-3-(lithium alkoxymethyl)-4-phenoxypyridine or 5-Lithio-3-(lithium alkoxymethyl)-4-phenoxypyridine | Quenching with an electrophile (E⁺) | 2-Substituted or 5-Substituted derivative |

Cross-Coupling Reactions at Pyridine Substituents (e.g., Suzuki, Sonogashira)

The pyridine ring of this compound, when appropriately functionalized with a leaving group such as a halide, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For a derivative of this compound, such as a halopyridine precursor, Sonogashira coupling would enable the introduction of an alkynyl substituent at the pyridine ring. The reaction conditions are generally mild, often conducted at room temperature, which is advantageous for complex molecules. wikipedia.org The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the reaction conditions can be optimized for yield and selectivity. libretexts.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. libretexts.org

Aryl halides or triflates can be used as coupling partners, with the reactivity order generally being I > Br > Cl > OTf. This differential reactivity allows for selective couplings if multiple different halides are present in the molecule. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppe)Cl₂, Pd(dppp)Cl₂, Pd(dppf)Cl₂ | libretexts.org |

| Co-catalyst | CuI | wikipedia.orglibretexts.org |

| Base | Amine base (e.g., triethylamine, piperidine) | libretexts.orgrsc.org |

| Solvent | Toluene, 1,4-dioxane, triethylamine, DMF | rsc.org |

| Temperature | Room temperature to 120°C | wikipedia.orgresearchgate.net |

N-Oxidation and Reduction Chemistry of the Pyridine Moiety

The nitrogen atom of the pyridine ring in this compound can undergo N-oxidation to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. The N-oxide can then be reduced back to the parent pyridine.

N-Oxidation: The oxidation of the pyridine nitrogen is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other peroxides. The resulting N-oxide can serve as a precursor for further functionalization.

Reduction of N-oxides: The reduction of a pyridine N-oxide back to the pyridine can be accomplished using various reducing agents. A common method involves the use of indium in a mixture of ethanol (B145695) and saturated aqueous ammonium (B1175870) chloride solution. nih.gov This method has been shown to be effective for a variety of N-oxide compounds. nih.gov The reaction is typically heated and, upon completion, the product can be isolated after a standard workup procedure. nih.gov

Transformations Involving the Phenoxy Moiety

The phenoxy group of this compound presents opportunities for chemical modifications, including electrophilic aromatic substitution on the phenyl ring and cleavage of the ether linkage.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group is an ortho-, para-directing group for electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ether oxygen. This allows for the introduction of various substituents onto the phenyl ring. The specific regioselectivity (ortho vs. para) will depend on the nature of the electrophile and the reaction conditions. A wide range of arenes can be compatible with this type of transformation, leading to structurally diverse products. nih.gov

Table 2: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Outcome |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Halogenation | Br₂/FeBr₃ | Introduction of a bromine atom (-Br) |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Introduction of an acyl group (-COR) |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Introduction of an alkyl group (-R) |

Phenol (B47542) Ether Cleavage and Rearrangement Reactions

The ether linkage in aryl alkyl ethers can be cleaved under acidic conditions, typically using strong acids like HBr or HI. libretexts.org In the case of this compound, which is an aryl ether, acidic cleavage would be expected to yield a phenol and a derivative of the pyridine methanol (B129727) moiety. libretexts.org Diaryl ethers, however, are generally resistant to cleavage by acids. libretexts.org

Various reagents and conditions can be employed for ether cleavage, and the choice often depends on the other functional groups present in the molecule. organic-chemistry.org For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. organic-chemistry.org

Cascade and Multicomponent Reactions Incorporating the Compound

This compound or its derivatives can potentially be utilized as building blocks in cascade or multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. nih.gov

For example, a derivative of this compound containing an aldehyde or an amine could be a suitable component in Ugi or Hantzsch reactions. nih.gov The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis is another well-known MCR that can be used to generate dihydropyridine scaffolds. nih.gov The incorporation of a complex fragment like this compound into such reactions would allow for the rapid generation of diverse and complex molecular libraries for applications such as drug discovery. nih.gov

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Nuclear Overhauser Effect (NOE) spectroscopy, offer a foundational understanding of the molecular structure.

¹H NMR: The proton NMR spectrum of (4-Phenoxypyridin-3-yl)methanol would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and phenoxy rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the oxygen atom of the phenoxy group. The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself would give a broad singlet, the position of which is highly dependent on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The aromatic carbons would resonate in the δ 110-160 ppm region. The carbon atom attached to the oxygen of the phenoxy group and the carbon atoms adjacent to the nitrogen in the pyridine ring would be expected at the lower end of this range. The benzylic carbon of the hydroxymethyl group would be anticipated to appear in the δ 60-65 ppm region.

NOE Difference Spectroscopy: NOE experiments are crucial for determining through-space proximity of protons. For this compound, irradiation of the benzylic protons (-CH₂) would be expected to show an NOE enhancement to the adjacent aromatic protons on the pyridine ring, confirming their spatial relationship.

A hypothetical ¹H and ¹³C NMR data table is presented below based on established chemical shift principles for similar structures.

| Atom | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine H-2 | 8.3-8.5 | 148-152 |

| Pyridine H-5 | 7.0-7.2 | 118-122 |

| Pyridine H-6 | 8.2-8.4 | 145-149 |

| Phenoxy H-2'/6' | 7.0-7.2 | 118-122 |

| Phenoxy H-3'/5' | 7.3-7.5 | 129-131 |

| Phenoxy H-4' | 7.1-7.3 | 123-126 |

| -CH₂OH | 4.6-4.8 | 60-65 |

| -OH | Variable | - |

| Pyridine C-3 | - | 135-138 |

| Pyridine C-4 | - | 155-158 |

| Phenoxy C-1' | - | 154-157 |

Two-dimensional NMR experiments provide a more in-depth analysis of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be observed between the coupled aromatic protons on both the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the benzylic protons and the C-3 and C-4 carbons of the pyridine ring would confirm the position of the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to 1D NOE, 2D NOESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule.

Dynamic NMR studies would be employed to investigate the conformational flexibility of this compound. Specifically, the rotation around the C-O bond connecting the pyridine and phenoxy rings could be studied by acquiring NMR spectra at different temperatures. At low temperatures, the rotation might be slow enough to observe distinct signals for the different conformers, while at higher temperatures, these signals would coalesce into an average signal. This analysis would provide valuable insights into the rotational energy barrier and the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₁NO₂). The calculated exact mass for this formula is 201.07898 Da. The experimentally determined mass from an HRMS analysis would be expected to be very close to this value, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides valuable structural information. For this compound, some expected fragmentation pathways would include:

Loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion corresponding to the 4-phenoxypyridine (B1584201) cation.

Cleavage of the ether bond, leading to the formation of a phenoxy radical and a 3-(hydroxymethyl)pyridinium ion, or a pyridyl radical and a phenoxonium ion.

Loss of a water molecule from the molecular ion.

The analysis of these fragmentation patterns would further corroborate the proposed structure of the molecule.

A hypothetical fragmentation table is presented below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 201 | [M]⁺ (Molecular Ion) |

| 183 | [M - H₂O]⁺ |

| 170 | [M - CH₂OH]⁺ |

| 108 | [C₆H₅O]⁺ (Phenoxy fragment) |

| 94 | [C₅H₄N-CH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as ruthenium complexes containing 2-(phenylazo)pyridine (B13924361) ligands, provides valuable insights into the potential solid-state conformation. nih.gov

A hypothetical crystal structure of this compound would be anticipated to crystallize in a common space group, for instance, P2₁/c. The data obtained from single-crystal X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₂H₁₁NO₂ |

| Formula Weight | 201.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1030 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.30 |

This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the primary alcohol, indicative of hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the diaryl ether linkage are anticipated to produce strong absorptions in the 1250-1050 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=N and C=C stretching, would be observed in the 1600-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often dominated by vibrations of the aromatic rings. researchgate.netresearchgate.netxmu.edu.cn The symmetric "ring-breathing" mode of the pyridine ring is expected to be a particularly strong and sharp band around 1000 cm⁻¹. researchgate.netresearchgate.net The phenoxy group would also contribute to the complex pattern of bands in the fingerprint region (1400-600 cm⁻¹). The position and intensity of these bands can be sensitive to the conformational state and intermolecular interactions within the sample. ibm.com

Table 2: Predicted Vibrational Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| ~3350 (broad) | O-H stretch (hydrogen-bonded) | FT-IR |

| ~3060 | Aromatic C-H stretch | FT-IR, Raman |

| ~2920 | Methylene (B1212753) (-CH₂-) C-H stretch | FT-IR, Raman |

| ~1590 | Pyridine ring C=C and C=N stretch | FT-IR, Raman |

| ~1480 | Phenyl ring C=C stretch | FT-IR, Raman |

| ~1240 | Asymmetric C-O-C ether stretch | FT-IR |

| ~1030 | Symmetric C-O-C ether stretch | FT-IR |

| ~1000 | Pyridine ring breathing mode | Raman |

| ~830 | C-H out-of-plane bending | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound in a solvent like methanol (B129727) is expected to show absorption bands corresponding to π→π* transitions within the phenyl and pyridine aromatic systems. researchgate.net The presence of the phenoxy group acting as an auxochrome is likely to cause a red-shift (bathochromic shift) of the pyridine-based absorptions compared to unsubstituted pyridine.

The primary absorption maxima are anticipated in the ultraviolet region, likely between 220 and 280 nm. The exact position and molar absorptivity (ε) of these bands are sensitive to the solvent polarity, which can influence the energy levels of the electronic states. Studying the UV-Vis spectrum in a range of solvents with varying polarities can provide information about the nature of the electronic transitions and the ground and excited state dipole moments.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~225 | ~15,000 | π→π |

| ~270 | ~8,000 | π→π |

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Reverse-phase HPLC (RP-HPLC) is a well-suited technique for the analysis of this compound due to its polarity. researchgate.netptfarm.pl A validated HPLC method can provide quantitative information on the purity of the compound and can be used to track the disappearance of starting materials and the appearance of the product during the synthesis.

A typical HPLC method would employ a C18 stationary phase. sielc.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. lmaleidykla.lthelixchrom.com Gradient elution may be necessary to achieve good resolution between the product, starting materials, and any potential by-products. Detection is typically performed using a UV detector set at one of the absorption maxima of the compound, for example, 270 nm.

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size sielc.com |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Due to the low volatility and polar nature of this compound, direct analysis by gas chromatography (GC) is challenging. libretexts.org Therefore, a derivatization step is typically required to convert the polar hydroxyl group into a more volatile and thermally stable functional group. libretexts.orgphenomenex.com

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like pyridine, can be used for this purpose. researchgate.net The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis.

The GC analysis would be performed on a non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). A temperature program would be used to elute the derivatized analyte. Detection by a flame ionization detector (FID) or a mass spectrometer (MS) would provide quantitative purity information and structural confirmation, respectively.

Table 5: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Theoretical and Computational Chemistry Investigations of 4 Phenoxypyridin 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the properties of molecules like (4-Phenoxypyridin-3-yl)methanol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a standard method for the computational study of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's electronic structure and energy. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311+G(2d,p), to achieve a good balance between accuracy and computational cost.

Further calculations can map out the energy landscape, identifying transition states and other local energy minima. This information is crucial for understanding the molecule's flexibility and the energy barriers between different conformations.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution, Reactivity Descriptors)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a larger gap suggesting greater stability and lower reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group and the pyridine (B92270) ring, while the LUMO is likely distributed over the pyridine ring. A study on 6-arylated-pyridin-3-yl-methanol derivatives showed that the HOMO-LUMO gap can vary depending on the nature of the aryl substituent. For example, a more electron-donating substituent might raise the HOMO energy, leading to a smaller gap and increased reactivity.

Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution and intramolecular interactions. This analysis would likely show significant negative charge on the nitrogen and oxygen atoms, which are the most electronegative atoms in the molecule. These sites would be susceptible to electrophilic attack. The analysis of charge delocalization and hyperconjugative interactions through NBO can also explain the stability of the molecule.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can predict various spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the phenoxy ring would likely resonate at different chemical shifts compared to those on the pyridine ring due to the different electronic distributions. In a related complex, aromatic protons of a tetraphenylborate (B1193919) and a quinoline (B57606) moiety were observed at distinct chemical shift ranges.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT can help in assigning the peaks in an experimental infrared (IR) spectrum. The characteristic vibrational modes for this compound would include the O-H stretching of the methanol (B129727) group, C-O-C stretching of the ether linkage, and various C-C and C-N stretching and bending modes of the aromatic rings. A comparison between theoretical and experimental vibrational spectra was shown to be in good agreement for 6-arylated-pyridin-3-yl-methanol derivatives.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The solvent environment can also be included in these calculations to provide more realistic predictions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around the ether linkage and the bond connecting the methanol group to the pyridine ring, gives rise to multiple possible conformations.

Exploration of Conformational Space and Energetics

A systematic conformational search can be performed to identify the low-energy conformers of this compound. This involves rotating the molecule around its flexible bonds and calculating the energy of each resulting conformation. The relative energies of these conformers determine their population at a given temperature. The dihedral angles between the phenoxy and pyridine rings, as well as the orientation of the methanol group, will be the primary determinants of the conformational isomers and their relative stabilities.

Solvation Effects and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in a solvent, such as water or methanol. These simulations track the positions and velocities of all atoms in the system over time, allowing for the study of solvation effects and intermolecular interactions.

The simulations would reveal how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. The oxygen and nitrogen atoms of this compound are expected to form hydrogen bonds with protic solvents like water. The strength and lifetime of these hydrogen bonds can be analyzed from the MD trajectories. The phenoxy group, being more hydrophobic, will have different interactions with water compared to the more polar pyridine-methanol part of the molecule. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry offers a powerful lens to scrutinize the intricate details of chemical reactions at a molecular level. For this compound, these studies can elucidate the formation of the molecule itself and its subsequent functionalization, providing a roadmap for optimizing reaction conditions and developing novel synthetic strategies.

A fundamental aspect of understanding a chemical reaction is the characterization of its potential energy surface (PES). The PES maps the energy of a system as a function of the positions of its atoms. Key features on the PES include local minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states—the highest energy point along the lowest energy path between a reactant and a product.

The synthesis of this compound and its derivatives often involves the functionalization of a pyridine ring, a notoriously challenging endeavor to achieve with high regioselectivity. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the reaction pathways for such transformations. For instance, the C3-functionalization of pyridines can proceed through various mechanisms, including dearomatization-rearomatization sequences. researchgate.net

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step of this compound

| Reaction Step | Reactants | Transition State (TS) Geometry | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Nucleophilic Aromatic Substitution | 4-chloropyridin-3-yl)methanol + Phenol (B47542) | C-O bond forming, C-Cl bond breaking | 25.3 | -350 |

| Suzuki Coupling | 4-bromopyridin-3-yl)methanol + Phenylboronic acid | C-C bond forming, Pd-ligand interactions | 22.8 | -410 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions.

By identifying the transition states and calculating their corresponding activation energies, chemists can predict the most favorable reaction pathway. For example, in a hypothetical synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, computational models can pinpoint the geometry of the Meisenheimer complex intermediate and the transition states leading to its formation and subsequent collapse to the product. This level of detail allows for a rational choice of leaving groups, solvents, and reaction temperatures to maximize yield and purity.

Many synthetic routes to functionalized pyridines rely on transition-metal catalysis. Computational chemistry is indispensable for unraveling the complex, multi-step catalytic cycles that govern these reactions. Each step in a catalytic cycle, such as oxidative addition, reductive elimination, and transmetalation, has its own transition state and energy barrier.

The selective synthesis of the 3-substituted isomer of a 4-phenoxypyridine (B1584201) derivative is a non-trivial challenge. Computational modeling can explain the origins of this selectivity by comparing the activation barriers for the formation of different isomers. For instance, in a palladium-catalyzed cross-coupling reaction to introduce the phenoxy group, steric and electronic factors dictated by the ligands on the metal center play a crucial role. DFT calculations can model the interaction of the catalyst with the pyridine substrate, revealing subtle energetic preferences that lead to the desired regioselectivity. researchgate.net

Table 2: Computed Energy Profile for a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Catalytic Step | Relative Energy (kcal/mol) | Key Interactions |

| Oxidative Addition | 0.0 | Pd(0) complex + Aryl halide |

| Transmetalation | -5.2 | Formation of Pd(II)-aryl-nucleophile complex |

| Reductive Elimination | -15.8 | C-C or C-O bond formation, regeneration of Pd(0) |

This table illustrates a generic energy profile and is not specific to this compound.

Furthermore, these computational models can predict how modifications to the catalyst structure, such as changing the phosphine (B1218219) ligands, will impact the efficiency and selectivity of the reaction. This predictive power accelerates the discovery of new and improved catalytic systems.

Structure-Based Computational Design and Virtual Screening Applications

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of new therapeutic agents. Structure-based computational design and virtual screening are powerful techniques used to identify and optimize molecules that can bind to a specific biological target, such as a protein or enzyme.

In this approach, a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy, is used as a template. A virtual library of compounds, which can contain millions of molecules, is then computationally "docked" into the binding site of the target. Scoring functions are used to estimate the binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable set of molecules for experimental testing.

The this compound scaffold can be used as a starting point for generating a focused library of derivatives. By computationally exploring different substitutions on the pyridine and phenoxy rings, it is possible to identify modifications that enhance binding affinity and selectivity for a particular target. For example, derivatives of similar scaffolds have been investigated as ligands for the translocator protein (TSPO), a biomarker for neuroinflammation. nih.gov

Table 3: Example of a Virtual Screening Hit List for a Hypothetical Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Compound A | -9.8 | Hydrogen bond with catalytic lysine |

| This compound | -7.5 | Pi-stacking with phenylalanine residue |

| Compound B | -7.2 | Hydrophobic interactions with leucine (B10760876) and valine |

This table is for illustrative purposes and does not represent actual screening data.

These computational predictions can guide synthetic chemists in deciding which derivatives of this compound to synthesize and test, significantly streamlining the drug discovery process. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry.

Applications of 4 Phenoxypyridin 3 Yl Methanol in Chemical Science and Technology

A Versatile Intermediate in Complex Molecule Synthesis

The structural features of (4-Phenoxypyridin-3-yl)methanol, namely the nucleophilic nitrogen of the pyridine (B92270) ring, the potential for electrophilic substitution on the aromatic rings, and the reactive hydroxyl group, make it a highly adaptable intermediate in organic synthesis. These characteristics allow for its incorporation into a wide array of more complex molecular architectures.

Building Block for Nitrogen-Containing Heterocycles

This compound is a key starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The pyridine moiety itself is a fundamental heterocyclic structure, and the presence of the hydroxymethyl and phenoxy groups allows for further annulation and substitution reactions to build more elaborate heterocyclic systems. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions to form fused ring systems. The phenoxy group can also influence the reactivity of the pyridine ring, directing further substitutions.

The synthesis of complex heterocyclic structures is of great importance in medicinal chemistry and materials science. Many biologically active molecules and functional materials are based on nitrogen-containing heterocyclic cores. The ability to use this compound as a modifiable scaffold allows for the systematic development of new compounds with desired properties.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

In the pharmaceutical industry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound serves as a precursor to advanced pharmaceutical intermediates, which are then elaborated into potential drug candidates. The phenoxypyridine motif is a recognized pharmacophore found in a number of biologically active compounds.

A significant application of a derivative of (4-phenoxypyridin-3-yl) is in the synthesis of the PET imaging agent [18F]FEPPA. google.com The precursor to this agent, (2-(2-((N-4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl 4-methylbenzenesulfonate, is a complex molecule that is constructed using the phenoxypyridine scaffold. google.com This highlights the role of the core structure in creating sophisticated molecules for medical diagnostics. While this article does not delve into final drug products, the utility of this compound as a foundational element in the synthesis of such complex intermediates is a key aspect of its application.

The synthesis of these intermediates often involves the modification of the hydroxymethyl group, for example, through conversion to a halide or another leaving group, to allow for coupling with other molecular fragments. The nitrogen atom of the pyridine ring can also be quaternized or involved in other reactions to modify the electronic properties and biological activity of the resulting molecules.

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| This compound | 186403-72-5 | C12H11NO2 | Target compound of this article, versatile intermediate. |

| [18F]FEPPA | Not Available | C23H23[18F]N2O3 | PET imaging agent, synthesized from a phenoxypyridine precursor. google.com |

| (2-(2-((N-4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl 4-methylbenzenesulfonate | Not Available | C31H30N2O6S | Tosylated precursor for the synthesis of [18F]FEPPA. google.com |

Role in Agrochemical Precursor Synthesis

The phenoxypyridine structural motif is also prevalent in the field of agrochemicals, particularly in the development of herbicides. nih.govnih.govmethanol.org Many commercial herbicides are based on diphenyl ether structures, and the replacement of one of the phenyl rings with a pyridine ring, to give a phenoxypyridine, has been shown to enhance herbicidal activity. nih.gov These compounds often act as inhibitors of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govmethanol.org

While direct synthesis of agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to active herbicidal molecules suggests its potential as a valuable precursor. The hydroxymethyl group could be functionalized to introduce various side chains that are known to enhance herbicidal efficacy and selectivity. For instance, conversion of the alcohol to an ether or ester linkage is a common strategy in the design of new agrochemicals.

Research has shown that novel phenoxypyridine derivatives containing natural product moieties, such as coumarins, exhibit significant herbicidal activity. nih.gov The synthesis of such compounds often involves the coupling of a functionalized phenoxypyridine with the natural product. This compound could serve as a key intermediate in such synthetic routes.

| Compound Class | Mechanism of Action | Relevance of this compound |

| Phenoxypyridine Herbicides | Protoporphyrinogen IX oxidase (PPO) inhibition nih.govmethanol.org | The core structure is a known herbicidal pharmacophore. nih.gov |

| Coumarin-containing Phenoxypyridines | PPO inhibition | The hydroxymethyl group of the target compound could be a handle for coupling to coumarin (B35378) moieties. nih.gov |

Development of Ligands and Catalysts in Coordination Chemistry

The pyridine nitrogen and the hydroxyl oxygen of this compound provide potential coordination sites for metal ions, making it an interesting candidate for the development of new ligands in coordination chemistry.

Functionalization for Transition Metal Complexation

Pyridine-based ligands are ubiquitous in coordination chemistry, forming stable complexes with a wide range of transition metals. The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center. Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which can also coordinate to a metal ion, potentially leading to the formation of chelate complexes.

The phenoxy group can also influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The development of new ligands is crucial for advancing the field of coordination chemistry, with applications in areas such as catalysis, materials science, and bioinorganic chemistry. While specific transition metal complexes of this compound are not widely reported, its structural features suggest a strong potential for its use as a versatile ligand.

Application in Asymmetric Catalysis (if chiral derivatives are explored)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool in modern organic chemistry, particularly for the synthesis of pharmaceuticals and agrochemicals. Chiral ligands are essential components of many asymmetric catalysts.

This compound itself is not chiral. However, it can be used as a starting material for the synthesis of chiral ligands. For example, the hydroxymethyl group could be used to introduce a chiral center through stereoselective reactions. Alternatively, the pyridine or phenoxy rings could be substituted with chiral auxiliaries.

Once a chiral derivative of this compound is prepared, it could be used as a ligand in a variety of asymmetric catalytic reactions. The combination of the coordinating pyridine nitrogen and a nearby chiral center could create a chiral environment around a metal catalyst, enabling the selective formation of one enantiomer of a product over the other. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and molecules like this compound offer a flexible platform for the design and synthesis of such ligands.

No Publicly Available Research Found for this compound in Specified Materials Science Applications

Despite a comprehensive search of scientific databases and scholarly articles, no specific research has been identified detailing the use of the chemical compound this compound in the fields of polymer synthesis, functionalization, or as a component in optoelectronic and supramolecular materials.

Extensive queries aimed at uncovering the role of this compound as a monomer, a functionalizing agent, or a building block for advanced materials have not yielded any relevant scientific literature. The investigation was specifically structured to find data related to its application in:

Polymer Synthesis and Functionalization: No studies were found that describe the polymerization of this compound or its use to functionalize other polymers.

Optoelectronic and Supramolecular Materials: There is no available research indicating the incorporation of this compound into materials designed for optical, electronic, or self-assembling applications.

While the individual chemical moieties, such as the phenoxy group, pyridine ring, and methanol (B129727) group, are common in various advanced materials, the specific combination in this compound does not appear to be a subject of published research in these contexts.

Therefore, the requested article focusing on the applications of this compound in chemical science and technology, as outlined in the provided structure, cannot be generated at this time due to the absence of foundational research on the topic.

Patent Landscape and Intellectual Property Considerations in Chemical Research

Analysis of Patented Synthetic Methodologies and Processes

There is a notable absence of patented synthetic routes specifically for (4-Phenoxypyridin-3-yl)methanol. General methodologies for the synthesis of phenoxypyridine derivatives often involve the coupling of a suitably substituted pyridine (B92270) with a phenol (B47542) derivative. However, without specific patent examples for the target compound, a detailed analysis of protected synthetic strategies is not possible.

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Profiles and Novel Transformational Pathways

While the core structure of (4-Phenoxypyridin-3-yl)methanol is known, a vast landscape of its reactivity remains to be charted. The interplay between the pyridine (B92270) ring, the phenoxy group, and the hydroxymethyl moiety presents a rich ground for discovering novel chemical transformations. Future investigations are anticipated to focus on several key areas:

C-H Activation: The pyridine and phenoxy rings offer multiple sites for direct C-H activation, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. Exploring regioselective C-H functionalization could lead to a diverse array of novel derivatives with unique substitution patterns, bypassing traditional multi-step synthetic sequences.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could unveil new reaction pathways for this compound. This could include novel cross-coupling reactions, radical additions to the pyridine ring, or functionalization of the phenoxy group under mild conditions.

Electrochemical Synthesis: Employing electrochemical methods for the oxidation or reduction of this compound could provide access to new intermediates and final products. This technique offers a green and often highly selective alternative to conventional chemical reagents.

Ring Distortion and Expansion/Contraction: Investigating reactions that induce strain or lead to the rearrangement of the pyridine ring could result in the formation of novel heterocyclic systems with potentially interesting biological activities.

The systematic exploration of these and other modern synthetic methodologies will undoubtedly expand the chemical space accessible from this compound, providing a larger library of compounds for various applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are revolutionizing the way molecules are prepared, offering advantages in terms of speed, efficiency, safety, and scalability. The integration of this compound synthesis and its derivatization into these platforms is a significant emerging trend. nih.gov

An illustrative example of automation in a related context is the GMP-compliant, fully automated radiosynthesis of [¹⁸F]FEPPA, a second-generation translocator protein (TSPO) ligand derived from a (4-phenoxypyridin-3-yl)acetamide core. nih.gov This process, carried out on an Eckert-Ziegler modular system, involves the reaction of a tosylated precursor with [¹⁸F]fluoride. nih.gov The entire sequence, including purification, is completed rapidly, highlighting the potential for producing radiolabeled derivatives of this compound for applications in positron emission tomography (PET). nih.gov

Future work in this area could focus on developing a continuous flow process for the synthesis of the this compound backbone itself. Such a process could involve the coupling of a protected 3-hydroxymethylpyridine derivative with a phenoxide source in a heated microreactor, followed by in-line purification. The resulting this compound could then be directed into subsequent flow reactors for further derivatization, creating a fully automated and continuous route to a library of analogues.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives

| Parameter | Conventional Batch Synthesis | Potential Flow Chemistry Approach |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Easily scalable by running for longer times |

| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes, enhanced heat transfer, safer handling of reactive intermediates |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |

| Purification | Often requires laborious workup and chromatography | Potential for in-line purification and extraction |

Advanced In Silico Investigations for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding and accelerating experimental research. For this compound and its derivatives, in silico methods are crucial for rational drug design and for predicting reactivity.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets. For instance, in the development of novel anti-diabetic agents, molecular docking was used to evaluate the interaction of thiazolo[3,2-a]pyridine derivatives with the α-amylase enzyme. plos.org Similar approaches can be applied to derivatives of this compound to screen for potential biological activities against a wide range of targets. Molecular dynamics simulations can further refine these models by providing insights into the stability of the ligand-protein complex over time. plos.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. nih.govnih.gov Various computational models can be used to estimate parameters such as aqueous solubility, membrane permeability, metabolic stability, and potential toxicities for derivatives of this compound. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of a series of this compound derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules.

Potential for Bio-Inspired Synthesis and Derivatization Approaches (focus on chemical methodology, not biological efficacy)

Nature often provides inspiration for the development of novel and efficient synthetic strategies. While no direct bio-inspired synthesis of this compound has been reported, the principles of biocatalysis and biomimetic synthesis offer exciting future possibilities.

Enzymatic Reactions: Enzymes could be employed for the selective transformation of this compound. For example, lipases could be used for the enantioselective acylation of the primary alcohol, providing a green and efficient method for chiral resolution. Oxidoreductases could be explored for the selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.

Derivatization for Analytical Purposes: The development of new derivatization methods is crucial for the analysis of this compound and its metabolites in complex biological matrices. Acylation with fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA), can improve the volatility and chromatographic properties of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov A comparative study of such derivatizing agents could optimize the sensitivity and selectivity of analytical methods for this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Phenoxypyridin-3-yl)methanol, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyridine derivative (e.g., 4-chloropyridin-3-ylmethanol) is reacted with phenol under reflux in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Optimization involves varying temperature (80–120°C), reaction time (12–24 h), and catalyst (e.g., CuI for Ullmann-type couplings) .

- Characterization : Post-synthesis, purity is confirmed via HPLC, and structural validation is performed using -/-NMR (e.g., δ~4.5 ppm for -CH₂OH) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Key Methods :

- NMR Spectroscopy : Assigns protons and carbons (e.g., aromatic protons at δ~6.8–8.2 ppm, hydroxymethyl group at δ~4.5–5.0 ppm) .

- FTIR : Identifies functional groups (O-H stretch at ~3200–3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 216.0788 for C₁₂H₁₁NO₂) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

- Approach : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets like kinases or G-protein-coupled receptors. For example, the phenoxy group may form π-π stacking with aromatic residues in enzyme active sites .

- Validation : Experimental IC₅₀ values from enzymatic assays (e.g., fluorescence-based kinase inhibition) are compared with computational predictions to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation includes:

- Standardizing assay protocols (fixed ATP levels, pH 7.4 buffers).

- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How do halogen substitutions (e.g., fluorine) at specific positions alter the reactivity and bioactivity of this compound?

- Electronic Effects : Fluorine at the para-position increases electrophilicity of the pyridine ring, enhancing nucleophilic substitution rates (e.g., 2x faster reaction with amines vs. non-fluorinated analogs) .

- Biological Impact : Fluorinated derivatives show improved blood-brain barrier penetration in PET radioligands (e.g., [¹¹C]PBR28 for TSPO imaging) due to increased lipophilicity (LogP ~2.5 vs. ~1.8 for non-fluorinated) .